N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide, also known as FLAP inhibitor, is a chemical compound that has been widely utilized in scientific research for its potential therapeutic applications. This compound has been studied for its ability to inhibit the activity of 5-lipoxygenase-activating protein (FLAP), a protein that is involved in the production of leukotrienes, which are inflammatory mediators.
作用机制
N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor works by inhibiting the activity of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide, which is involved in the production of leukotrienes. Leukotrienes are inflammatory mediators that are produced by leukocytes and are involved in the pathogenesis of various diseases. The inhibition of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide activity leads to a decrease in the production of leukotrienes, which in turn leads to a decrease in inflammation.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of leukotrienes and to decrease inflammation in various disease models. N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor has also been shown to decrease airway hyperresponsiveness and to improve lung function in asthma and COPD models. Additionally, N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor has been shown to decrease the severity of colitis in IBD models.
实验室实验的优点和局限性
The use of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor in lab experiments has several advantages. It has been shown to have a high degree of selectivity for N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide, which makes it a useful tool for studying the role of leukotrienes in various disease models. Additionally, N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor is that it has a relatively short half-life, which may limit its effectiveness in certain disease models.
未来方向
There are several future directions for the use of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor in scientific research. One potential direction is the development of more potent and selective N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitors. Additionally, the use of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor in combination with other therapeutic agents may lead to improved efficacy in the treatment of various diseases. Furthermore, the use of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor in clinical trials may lead to the development of novel therapeutic agents for the treatment of asthma, COPD, and IBD.
合成方法
The synthesis of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor involves the reaction of 3-pyridinemethanol with 4-fluorobenzoyl chloride to form 4-fluorophenyl-3-pyridinemethanol. This intermediate is then reacted with isatoic anhydride to form N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide. The synthesis of this compound has been reported in several research articles, and the purity and yield of the compound have been optimized through various methods.
科学研究应用
N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). The inhibition of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide activity leads to a decrease in the production of leukotrienes, which are known to be involved in the pathogenesis of these diseases. Several preclinical studies have shown promising results in the use of N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide inhibitor as a potential therapeutic agent.
属性
产品名称 |
N-(4-fluorophenyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide |
---|---|
分子式 |
C21H14FN3O3 |
分子量 |
375.4 g/mol |
IUPAC 名称 |
N-(4-fluorophenyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide |
InChI |
InChI=1S/C21H14FN3O3/c22-15-4-6-16(7-5-15)24-19(26)14-3-8-17-18(10-14)21(28)25(20(17)27)12-13-2-1-9-23-11-13/h1-11H,12H2,(H,24,26) |
InChI 键 |
ARPANVLWYNMEIP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)F |
规范 SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。